![molecular formula C19H31NO5S B12560464 [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate CAS No. 142642-37-3](/img/structure/B12560464.png)
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate is a chemical compound with the molecular formula C19H31NO5S and a molecular weight of 385.518 g/mol . This compound is characterized by its unique structure, which includes a phenyl ring substituted with two isopropyl groups and a hexoxysulfonylcarbamate moiety. It is used in various scientific research applications due to its distinct chemical properties.
Vorbereitungsmethoden
The synthesis of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate typically involves multiple steps, including the preparation of intermediate compounds. The synthetic route often starts with the functionalization of the phenyl ring, followed by the introduction of the hexoxysulfonylcarbamate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve large-scale reactions with optimized conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The phenyl ring and carbamate moiety can undergo substitution reactions with various reagents. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Wissenschaftliche Forschungsanwendungen
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate can be compared with other similar compounds, such as:
[2,6-di(propan-2-yl)phenyl]azanide, ytterbium: This compound has a similar phenyl ring structure but different functional groups.
Pinacol boronic esters: These compounds are used in organic synthesis and have different chemical properties and applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties
Eigenschaften
CAS-Nummer |
142642-37-3 |
|---|---|
Molekularformel |
C19H31NO5S |
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
[2,6-di(propan-2-yl)phenyl] N-hexoxysulfonylcarbamate |
InChI |
InChI=1S/C19H31NO5S/c1-6-7-8-9-13-24-26(22,23)20-19(21)25-18-16(14(2)3)11-10-12-17(18)15(4)5/h10-12,14-15H,6-9,13H2,1-5H3,(H,20,21) |
InChI-Schlüssel |
RBKRJXIODYDENI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCOS(=O)(=O)NC(=O)OC1=C(C=CC=C1C(C)C)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
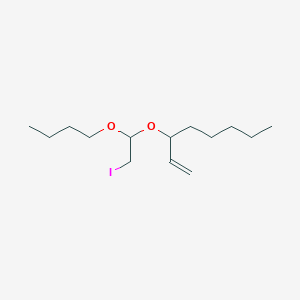
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)

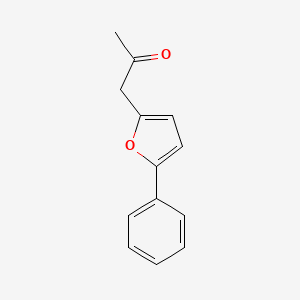
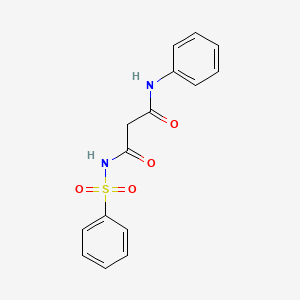
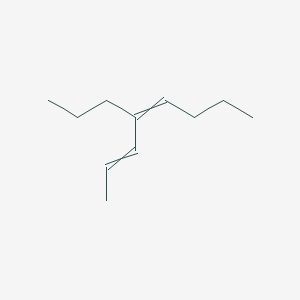
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
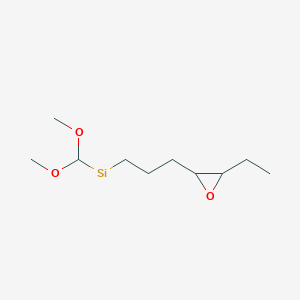
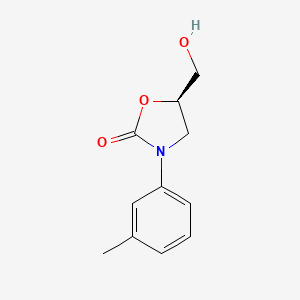
![(1R,2R,5S,7S)-7-ethyl-5-methyl-6,8-dioxabicyclo[3.2.1]octan-2-ol](/img/structure/B12560459.png)
![4-Methoxy-2-methyl-N-[3-(propan-2-yl)phenyl]aniline](/img/structure/B12560463.png)
